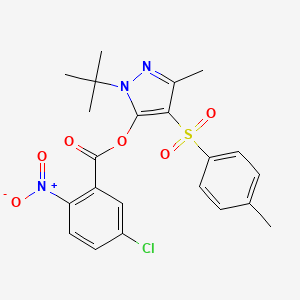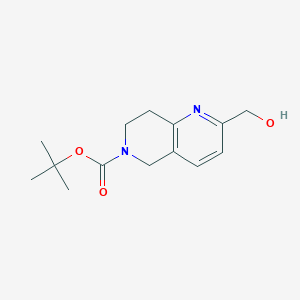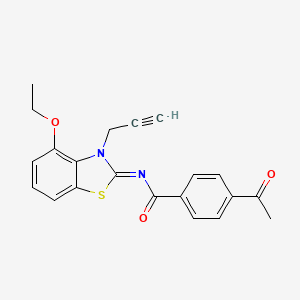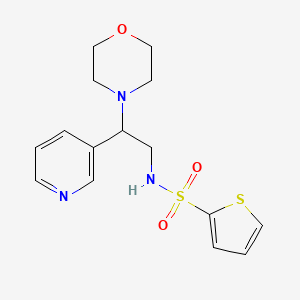![molecular formula C12H18ClN3O4S B2530654 [1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine CAS No. 1795395-15-1](/img/structure/B2530654.png)
[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine, commonly known as NBMPR, is a chemical compound that has been widely used in scientific research. NBMPR is a potent and selective inhibitor of the nucleoside transporter, which plays a crucial role in the uptake of nucleosides and nucleoside analogs into cells.
作用機序
NBMPR inhibits the nucleoside transporter by binding to the transporter protein and preventing the uptake of nucleosides and nucleoside analogs into cells. This results in a decrease in the intracellular concentration of these compounds, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NBMPR depend on the specific nucleoside or nucleoside analog being studied. In general, NBMPR can inhibit the replication of viruses and cancer cells by preventing the uptake of nucleoside analogs into these cells. NBMPR can also affect the metabolism of nucleosides and nucleoside analogs in the body, leading to changes in their pharmacokinetics and pharmacodynamics.
実験室実験の利点と制限
One advantage of using NBMPR in lab experiments is its high selectivity for the nucleoside transporter, which allows for specific inhibition of this transporter without affecting other cellular processes. Another advantage is its potency, which allows for effective inhibition of the nucleoside transporter at low concentrations. However, one limitation of using NBMPR is its potential toxicity, which can vary depending on the specific nucleoside or nucleoside analog being studied.
将来の方向性
There are several future directions for the use of NBMPR in scientific research. One direction is the development of new nucleoside analogs that are resistant to NBMPR inhibition, which could lead to more effective antiviral and anticancer therapies. Another direction is the study of the role of the nucleoside transporter in other cellular processes, such as DNA repair and apoptosis. Additionally, the use of NBMPR in combination with other inhibitors or therapies could lead to more effective treatment strategies for various diseases.
Conclusion:
In conclusion, [1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine, or NBMPR, is a potent and selective inhibitor of the nucleoside transporter that has been widely used in scientific research. NBMPR has various applications in the study of nucleoside and nucleoside analog transport, and its use has led to important insights into the pharmacokinetics and pharmacodynamics of these compounds. While there are limitations to the use of NBMPR in lab experiments, its potential for future research is promising.
合成法
NBMPR can be synthesized by reacting piperidine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reduced with sodium borohydride to obtain NBMPR. The chemical structure of NBMPR is shown below:
科学的研究の応用
NBMPR has been widely used in scientific research as a tool to study the nucleoside transporter and its role in the uptake of nucleosides and nucleoside analogs into cells. NBMPR has been used to investigate the transport of various nucleoside analogs, including antiviral drugs such as acyclovir and ganciclovir, and anticancer drugs such as gemcitabine and cytarabine. NBMPR has also been used to study the pharmacokinetics and pharmacodynamics of nucleoside analogs in vivo.
特性
IUPAC Name |
[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c13-9-10-5-7-14(8-6-10)20(18,19)12-3-1-11(2-4-12)15(16)17/h1-4,10H,5-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVJVECDHDZGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2530573.png)

![1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2530577.png)
![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530578.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2530582.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2530585.png)
![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2530588.png)




![4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid](/img/structure/B2530594.png)